molecular formula C10H6O4 B15095749 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde CAS No. 2067-86-9

7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde

Cat. No.: B15095749
CAS No.: 2067-86-9
M. Wt: 190.15 g/mol
InChI Key: KRBBYDYXQBJMCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde can be achieved through various methods. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is reacted with formylating agents under basic conditions . Another method involves the condensation of 7-hydroxycoumarin with N,N-dialkyl substituted cyanoacetamide derivatives in the presence of piperidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde is unique due to the presence of both a hydroxyl group at the 7-position and an aldehyde group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2067-86-9

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

7-hydroxy-2-oxochromene-8-carbaldehyde

InChI

InChI=1S/C10H6O4/c11-5-7-8(12)3-1-6-2-4-9(13)14-10(6)7/h1-5,12H

InChI Key

KRBBYDYXQBJMCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)C=O)O

Origin of Product

United States

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